Bicyclo[1.1.1]pentan-2-ol
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Overview
Description
Bicyclo[1.1.1]pentan-2-ol: is an organic compound belonging to the bicyclic bridged compounds family. It is a derivative of bicyclo[1.1.1]pentane, characterized by a highly strained molecular structure consisting of three rings of four carbon atoms each.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentan-2-ol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions .
Industrial Production Methods: While the large-scale production of this compound remains challenging, recent advancements have made it more feasible. Industrial methods often involve photoredox catalysis and radical reactions, which enable the efficient synthesis of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[1.1.1]pentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the strained nature of the bicyclic structure, which makes the compound highly reactive .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Bicyclo[1.1.1]pentan-2-ol is used as a building block in organic synthesis due to its unique structural properties. It serves as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and metabolic stability .
Biology and Medicine: In drug discovery, this compound derivatives are explored for their potential as therapeutic agents. They have shown promise in improving the physicochemical and pharmacokinetic properties of drug candidates .
Industry: The compound is also utilized in materials science for the development of molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, mimicking the geometry and substituent exit vectors of benzene rings. This property enhances its binding affinity and selectivity for target proteins, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of bicyclo[1.1.1]pentan-2-ol, characterized by a similar strained bicyclic structure.
Higher Bicycloalkanes: Compounds with similar structural properties but varying ring sizes and substitution patterns.
Uniqueness: this compound stands out due to its specific functionalization at the 2-position, which imparts unique reactivity and potential for further derivatization. This makes it a valuable scaffold in the design of novel therapeutic agents and advanced materials .
Properties
CAS No. |
22287-38-3 |
---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C5H8O/c6-5-3-1-4(5)2-3/h3-6H,1-2H2 |
InChI Key |
SUSMIDHMPFGUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2O |
Origin of Product |
United States |
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